molecular formula C21H22N2O5S B4552071 [2-Ethoxy-4-(piperidine-1-carbothioyl)phenyl] 2-nitrobenzoate

[2-Ethoxy-4-(piperidine-1-carbothioyl)phenyl] 2-nitrobenzoate

Cat. No.: B4552071
M. Wt: 414.5 g/mol
InChI Key: DOFMTSXPTOZBRU-UHFFFAOYSA-N
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Description

[2-Ethoxy-4-(piperidine-1-carbothioyl)phenyl] 2-nitrobenzoate: is a complex organic compound that features a combination of functional groups, including an ethoxy group, a piperidine ring, a carbothioyl group, and a nitrobenzoate moiety

Scientific Research Applications

Chemistry: This compound is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology: In biological research, [2-Ethoxy-4-(piperidine-1-carbothioyl)phenyl] 2-nitrobenzoate is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme activities and binding affinities.

Medicine: The compound’s structural features make it a candidate for drug development. It is explored for its potential pharmacological activities, including anti-inflammatory and antimicrobial properties.

Industry: In industrial applications, this compound can be used in the development of new materials, such as polymers and coatings, due to its reactive functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-Ethoxy-4-(piperidine-1-carbothioyl)phenyl] 2-nitrobenzoate typically involves multi-step organic reactions. One common approach is to start with the nitration of benzoic acid derivatives to introduce the nitro group. This is followed by the formation of the ester linkage through an esterification reaction with ethanol. The piperidine ring is then introduced via a nucleophilic substitution reaction, and the carbothioyl group is added through a thiocarbonylation reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The nitro group in [2-Ethoxy-4-(piperidine-1-carbothioyl)phenyl] 2-nitrobenzoate can undergo reduction to form amines under specific conditions.

    Reduction: The compound can be reduced using hydrogenation techniques to convert the nitro group to an amino group.

    Substitution: The ethoxy group can be substituted with other alkoxy groups or functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are commonly employed.

    Substitution: Alkyl halides or alcohols in the presence of a base can facilitate substitution reactions.

Major Products Formed:

    Aminobenzoate derivatives: from the reduction of the nitro group.

    Substituted phenyl derivatives: from nucleophilic substitution reactions.

Mechanism of Action

The mechanism of action of [2-Ethoxy-4-(piperidine-1-carbothioyl)phenyl] 2-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The piperidine ring may facilitate binding to receptors or enzymes, modulating their activity. The carbothioyl group can form covalent bonds with nucleophilic sites in proteins, affecting their function.

Comparison with Similar Compounds

    [2-Ethoxy-4-(piperidine-1-carbothioyl)phenyl] 2-aminobenzoate: Similar structure but with an amino group instead of a nitro group.

    [2-Methoxy-4-(piperidine-1-carbothioyl)phenyl] 2-nitrobenzoate: Similar structure but with a methoxy group instead of an ethoxy group.

    [2-Ethoxy-4-(piperidine-1-carbothioyl)phenyl] 2-nitrobenzamide: Similar structure but with an amide group instead of an ester group.

Uniqueness: The unique combination of functional groups in [2-Ethoxy-4-(piperidine-1-carbothioyl)phenyl] 2-nitrobenzoate provides distinct chemical reactivity and biological activity. The presence of both the nitro and carbothioyl groups allows for diverse chemical transformations and potential therapeutic applications.

Properties

IUPAC Name

[2-ethoxy-4-(piperidine-1-carbothioyl)phenyl] 2-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O5S/c1-2-27-19-14-15(20(29)22-12-6-3-7-13-22)10-11-18(19)28-21(24)16-8-4-5-9-17(16)23(25)26/h4-5,8-11,14H,2-3,6-7,12-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOFMTSXPTOZBRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C(=S)N2CCCCC2)OC(=O)C3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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